molecular formula C27H44O2 B14796894 (5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one

(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one

Cat. No.: B14796894
M. Wt: 400.6 g/mol
InChI Key: LINVVMHRTUSXHL-CVPMQUHFSA-N
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Description

Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis. It is described as a hypocholesterolemic (lipid-lowering) agent. Colestolone was first reported in 1977 and has been studied extensively for its ability to significantly reduce serum cholesterol levels in both animals and humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Colestolone is synthesized through a series of chemical reactions starting from cholesterol or its derivatives. The synthetic route typically involves the oxidation of cholesterol to form cholest-4-en-3-one, followed by further oxidation and rearrangement to yield colestolone. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial Production Methods: Industrial production of colestolone involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques such as chromatography is common to isolate colestolone from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Colestolone undergoes various chemical reactions, including:

    Oxidation: Colestolone can be further oxidized to form different derivatives.

    Reduction: It can be reduced to form cholestanol derivatives.

    Substitution: Colestolone can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed:

Scientific Research Applications

Colestolone has been extensively studied for its applications in various fields:

Mechanism of Action

Colestolone exerts its effects by inhibiting multiple early-stage steps in cholesterol biosynthesis, such as the enzyme HMG-CoA reductase. This inhibition leads to a reduction in the synthesis of cholesterol and other sterols. Colestolone does not affect late-stage steps in cholesterol biosynthesis, which helps to avoid the accumulation of toxic sterol intermediates. The compound is efficiently converted into cholesterol in the liver, further contributing to its lipid-lowering effects .

Comparison with Similar Compounds

    Triparanol: Another cholesterol biosynthesis inhibitor, but with higher toxicity due to the accumulation of sterol intermediates.

    Azacosterol: Similar to triparanol, it inhibits late-stage cholesterol biosynthesis and has associated toxicity.

    Cholesterol: The end product of the biosynthesis pathway that colestolone inhibits.

Uniqueness of Colestolone: Colestolone is unique in its ability to inhibit early-stage cholesterol biosynthesis without causing the accumulation of toxic intermediates. This makes it a safer alternative compared to other inhibitors like triparanol and azacosterol .

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18?,19-,20?,22+,23-,26-,27+/m0/s1

InChI Key

LINVVMHRTUSXHL-CVPMQUHFSA-N

Isomeric SMILES

CC(C)CCCC(C)[C@@H]1CC(=O)C2=C3CC[C@H]4CC(CC[C@@]4([C@@H]3CC[C@]12C)C)O

Canonical SMILES

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O

Origin of Product

United States

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